molecular formula C11H13N3O4 B1410945 3-(3-Azidopropoxy)-4-methoxybenzoic acid CAS No. 2096987-23-2

3-(3-Azidopropoxy)-4-methoxybenzoic acid

Cat. No.: B1410945
CAS No.: 2096987-23-2
M. Wt: 251.24 g/mol
InChI Key: MSBZYBZCCUJCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar azide-functionalized compounds often involves the use of copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC), also known as the “click” reaction . This reaction is a powerful tool for functionalizing complex organic molecules and occurs under mild conditions, often solvent-free, with high yields and short reaction times .


Chemical Reactions Analysis

The copper-catalyzed azide–alkyne cycloaddition reaction (CuAAC) is a common reaction involving azide-functionalized compounds . This reaction, introduced by Meldal et al. in 2001, is a nonconcerted reaction where copper(I) acetylides react with azides and nitrile oxides, resulting in 1,4-disubstituted 2,3-triazoles and 3,4-disubstituted isoxazoles .

Scientific Research Applications

Encapsulation and Controlled Release

3-(3-Azidopropoxy)-4-methoxybenzoic acid, due to its structural characteristics, shows potential in the encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This application is particularly relevant in the food industry, where controlled release of flavors enhances product appeal and longevity. Research has demonstrated successful intercalation of vanillic acid into layered double hydroxide (LDH) to produce nanohybrids, allowing systematic study of the structure and release kinetics of these flavor compounds (Hong, Oh, & Choy, 2008).

Chemical Synthesis and Reactivity

The compound shows promise in the field of synthetic chemistry, where it may be used to derive more complex compounds. For example, research has demonstrated the directed ortho-metalation of unprotected benzoic acids, which is a versatile methodology for the regioselective synthesis of various substituted benzoic acids. This technique is instrumental in the one-pot preparation of compounds that are otherwise challenging to synthesize, indicating the potential utility of this compound in creating diverse chemical structures (Nguyen, Castanet, & Mortier, 2006).

Antibacterial Properties

Compounds structurally related to this compound, such as hydrazide-hydrazones of methoxybenzoic acid, have shown promising antibacterial activity, particularly against Bacillus spp. The ability of these compounds to act as effective bacteriostatic or bactericidal agents suggests that this compound could potentially be modified or used as a precursor for antibacterial agents (Popiołek & Biernasiuk, 2016).

Analytical and Diagnostic Applications

The vibrational and surface-enhanced Raman spectra studies of compounds similar to this compound suggest potential applications in analytical chemistry and diagnostics. For instance, vanillic acid has been studied for its spectral fingerprints, providing insights into its fundamental vibrational wavenumbers and potential analytical applications in detecting vanillic acid at very low concentrations. This implies that this compound could similarly be used in analytical and diagnostic applications, including the development of sensors or probes for specific substances (Clavijo, Menendez, & Aroca, 2008).

Safety and Hazards

The safety and hazards of 3-(3-Azidopropoxy)-4-methoxybenzoic acid are not directly available. It is recommended to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The use of azide-functionalized compounds in click chemistry is a promising area of research. The advantages of using click chemistry in organic synthesis are remarkable; in many cases, the reactions occur under mild conditions and are free of solvents, with high yields and short reaction times . This makes it an extraordinarily effective and viable alternative for obtaining complex/conjugated molecules .

Properties

IUPAC Name

3-(3-azidopropoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-9-4-3-8(11(15)16)7-10(9)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZYBZCCUJCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Azidopropoxy)-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Azidopropoxy)-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Azidopropoxy)-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Azidopropoxy)-4-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Azidopropoxy)-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Azidopropoxy)-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.